molecular formula C9H16O B14731703 Cycloheptanol, 1-ethenyl- CAS No. 6244-47-9

Cycloheptanol, 1-ethenyl-

Cat. No.: B14731703
CAS No.: 6244-47-9
M. Wt: 140.22 g/mol
InChI Key: UZGQLAXYSBTPEF-UHFFFAOYSA-N
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Description

Cycloheptanol, 1-ethenyl- is an organic compound with the molecular formula C9H14O It is a cyclic alcohol with a seven-membered ring structure, where one of the hydrogen atoms is replaced by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanol, 1-ethenyl- can be synthesized through several methods. One common approach involves the reaction of cycloheptene with bromoethane in the presence of sodium hydroxide and ethanol to form 1-bromoethyl cycloheptane. This intermediate is then reacted with sodium acetylene in the presence of dimethyl sulfoxide to yield Cycloheptanol, 1-ethenyl- .

Industrial Production Methods

Industrial production of cyclic alcohols, including Cycloheptanol, 1-ethenyl-, often involves the hydrogenation of cyclic ketones or the hydration of cyclic alkenes. These processes are typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cycloheptanol, 1-ethenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptanone or cycloheptanoic acid, while reduction can produce cycloheptanol.

Scientific Research Applications

Cycloheptanol, 1-ethenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cycloheptanol, 1-ethenyl- involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptanol, 1-ethenyl- is unique due to its seven-membered ring structure and the presence of the ethenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

6244-47-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-ethenylcycloheptan-1-ol

InChI

InChI=1S/C9H16O/c1-2-9(10)7-5-3-4-6-8-9/h2,10H,1,3-8H2

InChI Key

UZGQLAXYSBTPEF-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCCC1)O

Origin of Product

United States

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